molecular formula C21H22N2O6 B11051015 1-[5-(1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone

1-[5-(1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone

Cat. No.: B11051015
M. Wt: 398.4 g/mol
InChI Key: WUKUUKVKCGFXPU-UHFFFAOYSA-N
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Description

1-[5-(1,3-BENZODIOXOL-5-YL)-3-(3,4,5-TRIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-ETHANONE is a synthetic organic compound known for its complex structure and potential applications in various fields of scientific research. This compound features a unique combination of a benzodioxole ring and a trimethoxyphenyl group, connected through a dihydropyrazole moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(1,3-BENZODIOXOL-5-YL)-3-(3,4,5-TRIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-ETHANONE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzodioxole Ring: Starting with catechol, the benzodioxole ring is formed through a cyclization reaction with formaldehyde.

    Synthesis of the Trimethoxyphenyl Group: The trimethoxyphenyl group is synthesized from 3,4,5-trimethoxybenzaldehyde through a series of reactions including reduction and protection steps.

    Coupling Reaction: The benzodioxole and trimethoxyphenyl intermediates are coupled using a suitable catalyst, such as palladium, under controlled conditions to form the desired dihydropyrazole structure.

    Final Assembly: The final step involves the formation of the ethanone moiety through an acylation reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[5-(1,3-BENZODIOXOL-5-YL)-3-(3,4,5-TRIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-ETHANONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or tetrahydrofuran.

Major Products:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated derivatives, substituted phenyl or benzodioxole compounds.

Scientific Research Applications

1-[5-(1,3-BENZODIOXOL-5-YL)-3-(3,4,5-TRIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-ETHANONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-[5-(1,3-BENZODIOXOL-5-YL)-3-(3,4,5-TRIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-ETHANONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or proteins involved in critical biological processes, such as cell division, signal transduction, or metabolic pathways.

    Pathways Involved: It can modulate pathways related to oxidative stress, inflammation, or apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

  • 1-[5-(1,3-BENZODIOXOL-5-YL)-3-(3,4,5-TRIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-PROPANONE
  • 1-[5-(1,3-BENZODIOXOL-5-YL)-3-(3,4,5-TRIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-BUTANONE

Comparison:

  • Structural Differences: The primary difference lies in the length of the alkyl chain attached to the pyrazole ring. The ethanone, propanone, and butanone derivatives differ by the number of carbon atoms in the alkyl chain.
  • Chemical Properties: These structural differences can influence the compound’s solubility, reactivity, and overall stability.
  • Biological Activity: Variations in the alkyl chain length may also affect the compound’s interaction with biological targets, potentially leading to differences in potency and efficacy.

1-[5-(1,3-BENZODIOXOL-5-YL)-3-(3,4,5-TRIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-ETHANONE stands out due to its specific combination of functional groups, which contribute to its unique chemical and biological properties.

Properties

Molecular Formula

C21H22N2O6

Molecular Weight

398.4 g/mol

IUPAC Name

1-[3-(1,3-benzodioxol-5-yl)-5-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone

InChI

InChI=1S/C21H22N2O6/c1-12(24)23-16(13-5-6-17-18(7-13)29-11-28-17)10-15(22-23)14-8-19(25-2)21(27-4)20(9-14)26-3/h5-9,16H,10-11H2,1-4H3

InChI Key

WUKUUKVKCGFXPU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC(=C(C(=C2)OC)OC)OC)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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